Cas no 2229163-75-9 (2-1-(4-phenylphenyl)cyclopropylethan-1-amine)

2-1-(4-phenylphenyl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-1-(4-phenylphenyl)cyclopropylethan-1-amine
- EN300-1862847
- 2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine
- 2229163-75-9
-
- インチ: 1S/C17H19N/c18-13-12-17(10-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13,18H2
- InChIKey: MPPOORBSRIDYKM-UHFFFAOYSA-N
- ほほえんだ: NCCC1(C2C=CC(C3C=CC=CC=3)=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 237.151749610g/mol
- どういたいしつりょう: 237.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
2-1-(4-phenylphenyl)cyclopropylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862847-1.0g |
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |
2229163-75-9 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1862847-0.5g |
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |
2229163-75-9 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1862847-0.25g |
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |
2229163-75-9 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1862847-1g |
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |
2229163-75-9 | 1g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1862847-2.5g |
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |
2229163-75-9 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1862847-10.0g |
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |
2229163-75-9 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1862847-0.1g |
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |
2229163-75-9 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1862847-5.0g |
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |
2229163-75-9 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1862847-5g |
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |
2229163-75-9 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1862847-10g |
2-[1-(4-phenylphenyl)cyclopropyl]ethan-1-amine |
2229163-75-9 | 10g |
$4852.0 | 2023-09-18 |
2-1-(4-phenylphenyl)cyclopropylethan-1-amine 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
2-1-(4-phenylphenyl)cyclopropylethan-1-amineに関する追加情報
Compound CAS No. 2229163-75-9: 2-(1-(4-phenylphenyl)cyclopropyl)ethan-1-amine
The compound with CAS No. 2229163-75-9, commonly referred to as 2-(1-(4-phenylphenyl)cyclopropyl)ethan-1-amine, is a structurally unique organic compound that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its bicyclic structure, which includes a cyclopropane ring fused with a benzene ring, and an ethanamine group attached to the cyclopropane moiety. The presence of the cyclopropane ring introduces strain into the molecule, which can influence its reactivity and interaction with biological systems.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutic agents. The cyclopropyl group is known to enhance the pharmacokinetic properties of molecules, such as improving bioavailability and reducing metabolic liabilities. Additionally, the 4-phenylphenyl substituent contributes to the molecule's hydrophobicity, which can be advantageous in targeting specific biological pathways.
In terms of synthesis, this compound can be prepared through a variety of methods, including palladium-catalyzed cross-coupling reactions and ring-closing metathesis. These methods allow for precise control over the stereochemistry and regioselectivity of the product, ensuring high purity and consistency in large-scale production. The synthesis of 2-(1-(4-phenylphenyl)cyclopropyl)ethan-1-amine has been optimized in recent years, with researchers focusing on improving reaction yields and reducing environmental impact.
The biological activity of this compound has been extensively studied in vitro and in vivo models. It has demonstrated potential as a modulator of various cellular pathways, including those involved in inflammation, neurodegeneration, and cancer progression. For instance, recent research has shown that this compound exhibits anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, it has been found to possess anti-proliferative effects on cancer cells, suggesting its potential as an anti-cancer agent.
In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The unique electronic properties of the cyclopropane ring make it a candidate for use in organic electronics and optoelectronic devices. Researchers are investigating its ability to act as a semiconductor or light-emitting material in organic light-emitting diodes (OLEDs), which could lead to advancements in display technology.
The structural versatility of CAS No. 2229163-75-9 allows for further functionalization to tailor its properties for specific applications. For example, substitution at various positions on the benzene rings or modification of the ethanamine group can lead to derivatives with enhanced bioactivity or improved physical properties. This adaptability underscores its importance as a building block in chemical synthesis.
In conclusion, the compound CAS No. 2229163-75-9 represents a significant advancement in organic chemistry due to its unique structure and diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a pivotal role in both therapeutic development and materials innovation.
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